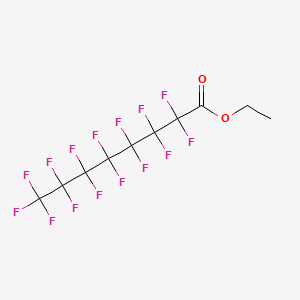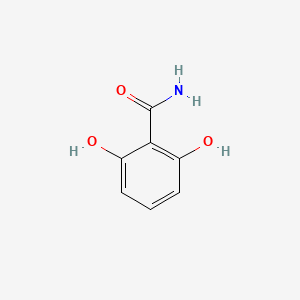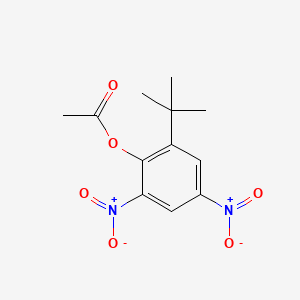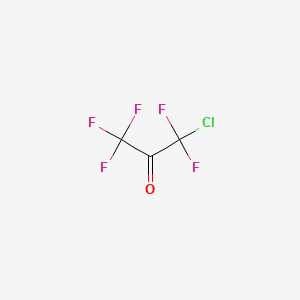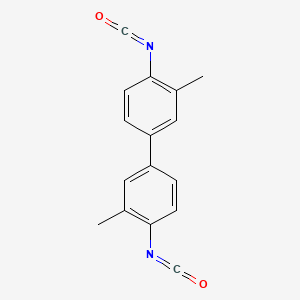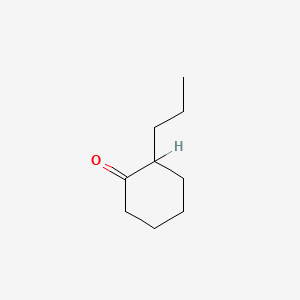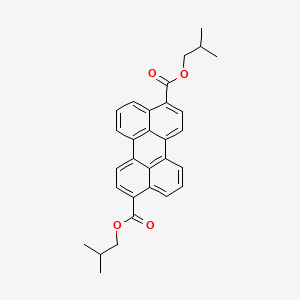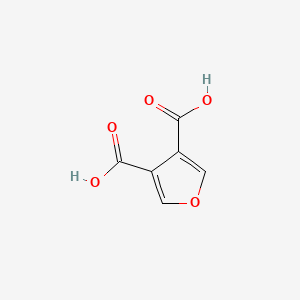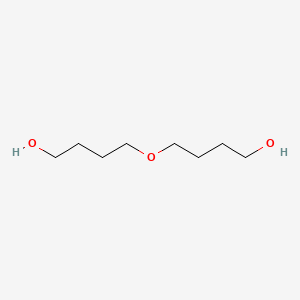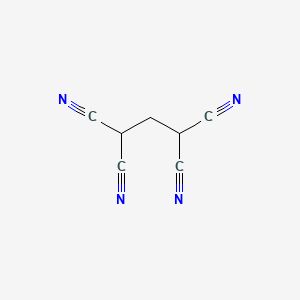
1,1,3,3-Propanetetracarbonitrile
Vue d'ensemble
Description
1,1,3,3-Propanetetracarbonitrile, also known as 1,1,3,3-Tetracyanopropane, is a chemical compound with the linear formula (NC)2CHCH2CH(CN)2 . It has a unique structure, containing four nitrile groups attached to a central propane backbone.
Synthesis Analysis
This compound has been prepared by the Knoevenagel reaction between formaldehyde and malonitrile in the presence of β-alanine (base) .
Molecular Structure Analysis
The molecular weight of this compound is 144.13 g/mol . Its crystals exhibit an orthorhombic space group, Pbcn (No. 60), with cell parameters reported as: a = 7.158 (2), b = 10.510 (3), c = 9.733 (2)Å .
Chemical Reactions Analysis
This compound may be used in the preparation of highly reactive vinylidene cyanide monomer (VCN), via pyrolysis at 180-250°C .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 144.13 g/mol, a topological polar surface area of 95.2 Ų, and a rotatable bond count of 2 . It has a computed XLogP3-AA of -0.1, indicating its lipophilicity .
Applications De Recherche Scientifique
Genetically Engineered Strains for Chemical Production
Research on genetically engineered strains for the production of 1,3-Propanediol (1,3-PD) from glycerol showcases the potential of biotechnological approaches in synthesizing chemicals that could be structurally or functionally related to "1,1,3,3-Propanetetracarbonitrile". The development of new strains through genetic engineering aims to overcome production bottlenecks such as low productivity and metabolite inhibition, presenting a viable and environmentally friendly alternative to chemical synthesis (Yang et al., 2018).
Molecular Aggregates and High Spin States
The use of 1,3-propanediol in creating molecular aggregates with high ground spin states, such as the Mn36Ni4 'loop-of-loops-and-supertetrahedra' aggregate, highlights the role of specific chemical structures in advancing materials science and magnetic properties research. This particular study demonstrates the potential of propanediol derivatives in constructing complex molecular architectures with unique physical properties (Charalambous et al., 2012).
Biotechnological Production Technologies
Advancements in biotechnological production technologies for 1,3-Propanediol are notable, with applications spanning from polymers to cosmetics and pharmaceuticals. These advancements include various bioprocess cultivation techniques facilitated by both natural and genetically engineered microbes. The move towards biotechnological production reflects a broader trend in seeking sustainable and efficient methods for chemical synthesis, potentially applicable to compounds like "this compound" (Kaur et al., 2012).
Superbases from Propane-1,3-Diimines
The exploration of propane-1,3-diimines as building blocks for designing organic superbases presents another facet of chemical research relevant to understanding the broader applications of propanediol derivatives. By anchoring different functional groups to the propane-1,3-diimine scaffold, researchers have achieved high basicity, showcasing the versatility of these compounds in synthetic chemistry (Lo & Ganguly, 2011).
Microbial Production of 1,3-Propanediol
The microbial production of 1,3-Propanediol from renewable resources using microorganisms, such as Klebsiella pneumoniae, is a significant area of research. This production method is especially relevant for the polymer and cosmetic industries, demonstrating the potential for biologically sourced chemicals to replace petrochemicals in various applications. Strategies for improving yields and overcoming fermentation technology limitations are key focuses of this research area (Saxena et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 1,1,3,3-Propanetetracarbonitrile It’s known that the compound can be used in the preparation of highly reactive vinylidene cyanide monomer .
Mode of Action
The interaction of This compound It’s known that the compound can be used in the preparation of highly reactive vinylidene cyanide monomer via pyrolysis at 180-250°c .
Biochemical Pathways
The specific biochemical pathways affected by This compound The compound’s role in the preparation of highly reactive vinylidene cyanide monomer suggests it may be involved in pathways related to the synthesis and reactivity of nitrile compounds .
Result of Action
The molecular and cellular effects of This compound Its role in the preparation of highly reactive vinylidene cyanide monomer suggests it may have significant effects on chemical reactions involving nitrile compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound can be used in the preparation of highly reactive vinylidene cyanide monomer via pyrolysis at 180-250°c , suggesting that temperature is a key environmental factor in its reactivity.
Analyse Biochimique
Biochemical Properties
1,1,3,3-Propanetetracarbonitrile plays a significant role in biochemical reactions, particularly in the preparation of highly reactive vinylidene cyanide monomers through pyrolysis at elevated temperatures (180-250°C) . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. For instance, the Knoevenagel reaction between formaldehyde and malonitrile in the presence of β-alanine results in the formation of this compound . This interaction highlights the compound’s role in catalyzing and stabilizing intermediate states during chemical transformations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular function . Additionally, this compound has been observed to impact cell signaling pathways, potentially modulating the activity of key signaling molecules and receptors. These effects can result in changes in cellular behavior, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, this compound may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. Conversely, it can also activate enzymes that promote the synthesis of desired products. These binding interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different products, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation The compound can influence metabolic flux, leading to changes in the levels of specific metabolites For example, this compound may be metabolized by enzymes that convert it into reactive intermediates, which can then participate in further biochemical reactions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
propane-1,1,3,3-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6(3-9)1-7(4-10)5-11/h6-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAZGXMVZNHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)C#N)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190448 | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-98-5 | |
| Record name | 1,1,3,3-Tetracyanopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenedimalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Propanetetracarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do the 1,1,3,3-propanetetracarbonitrile derivatives, specifically 2-(methylthio)-1,1,3,3-propanetetracarbonitrile (tcnsMe-) and 2-(ethylthio)-1,1,3,3-propanetetracarbonitrile (tcnsEt-), interact with the Cu(I) bimetallic units, and what are the structural outcomes?
A1: The tcnsMe- and tcnsEt- ligands, being tetradentate cyanocarbanions, interact with the Cu(I) bimetallic units ({Cu2(dppm)2} and {Cu2(dppa)2}) through their cyano groups. [] Each cyanocarbanion coordinates to multiple copper centers, effectively acting as bridging ligands. This bridging behavior leads to the formation of extended structures rather than discrete metallacycles observed with pseudohalide linkers. Specifically, the reactions yield three distinct ladder-like one-dimensional coordination polymers and one octametallic metallacycle. [] The variations in the resulting structures are attributed to the subtle interplay between ligand length, steric hindrance, and the formation of noncovalent interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


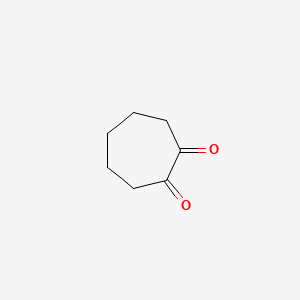
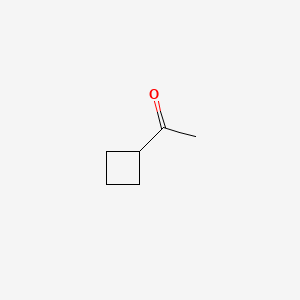
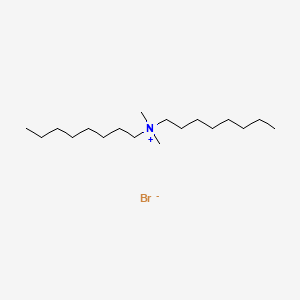
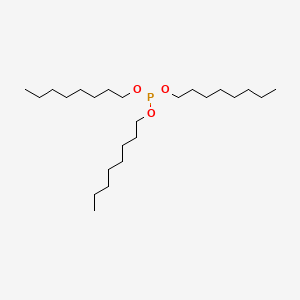
![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)
